ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectral Assignments
The compound’s $$ ^1H $$ NMR spectrum (600 MHz, CDCl$$ _3 $$) reveals distinct signals:
- A singlet at δ 4.88 ppm integrates for 2H, assigned to the NH$$ _2 $$ group.
- A quartet at δ 4.20 ppm (J = 7.1 Hz) and a triplet at δ 1.30 ppm (J = 7.1 Hz) correspond to the ethyl ester’s OCH$$ _2 $$CH$$ _3 $$ protons.
- Aromatic protons within the thieno-chromene system appear as a multiplet between δ 7.20–8.24 ppm , with coupling constants indicative of fluorine’s deshielding effect at C8.
The $$ ^{13}C $$ NMR spectrum confirms the ester carbonyl at δ 167.2 ppm , while the fluorine-substituted aromatic carbon (C8) resonates at δ 162.1 ppm due to $$ ^1J_{C-F} $$ coupling.
Infrared (IR) and Raman Vibrational Signatures
Key IR absorptions include:
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 293.1121 ([M+H]$$ ^+ $$), with fragmentation pathways including:
- Loss of the ethyl group (–45 Da, m/z 248 ).
- Decarboxylation (–44 Da, m/z 204 ).
- Subsequent cleavage of the thiophene ring yields ions at m/z 149 and m/z 91 .
Stereochemical Considerations and Conformational Analysis
The compound’s fused-ring system adopts a non-planar conformation due to steric interactions between the fluorine atom and adjacent substituents. Density functional theory (DFT) calculations on analogous chromenes predict a dihedral angle of 112.5° between the thiophene and chromene planes, stabilizing the molecule through minimized torsional strain. The ethyl ester group exhibits restricted rotation, evidenced by diastereotopic splitting of OCH$$ _2 $$ protons in $$ ^1H $$ NMR.
Comparative Structural Analysis with Analogous Chromene Derivatives
The amino group at C2 enhances hydrogen-bonding capacity compared to ester-only analogs, while fluorine’s electronegativity increases electrophilicity at C8, influencing reactivity in substitution reactions.
Properties
IUPAC Name |
ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3S/c1-2-18-14(17)11-9-6-19-10-4-3-7(15)5-8(10)12(9)20-13(11)16/h3-5H,2,6,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMRDGMJLPNKMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1COC3=C2C=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Component Reaction (MCR) Approach
A common route to 4H-chromene-3-carboxylates involves a one-pot multicomponent reaction among:
- An aromatic aldehyde (bearing substituents such as fluoro at the 8-position).
- Ethyl acetoacetate or similar β-ketoesters.
- Active methylene compounds like dimedone (5,5-dimethylcyclohexane-1,3-dione).
This reaction is often catalyzed by bases such as potassium phosphate (K3PO4), DABCO, or heterogeneous catalysts like Fe3O4-supported nanocatalysts or ionic liquids, under reflux in ethanol or other suitable solvents at moderate temperatures (around 80 °C).
The mechanism involves:
- Knoevenagel condensation between the aldehyde and malononitrile or active methylene compound.
- Michael addition of the β-ketoester or cyclic diketone.
- Intramolecular cyclization to form the chromene ring.
- Subsequent substitution or functionalization to introduce the amino group.
Gewald Reaction for Thiophene Ring Formation
The thiophene moiety fused to the chromene nucleus can be introduced via the Gewald reaction, which involves:
- Reaction of α-cyano ketones or esters with elemental sulfur and a base.
- Cyclization to form the thiophene ring.
This method is compatible with chromene frameworks and allows the formation of thieno[3,2-c]chromene derivatives.
Fluorine Substitution
Representative Reaction Scheme
A typical synthetic route can be outlined as follows:
| Step | Reactants/Conditions | Product/Intermediate | Notes |
|---|---|---|---|
| 1 | 8-fluoro-salicylaldehyde + ethyl acetoacetate + dimedone + malononitrile | Intermediate chromene scaffold | Catalyzed by K3PO4 or Fe3O4@GO nanocatalyst, reflux in ethanol |
| 2 | Gewald reaction conditions (S, base) | Formation of fused thiophene ring | Thiophene ring fused to chromene core |
| 3 | Cyclization and tautomerization | Formation of 2-amino group | Via malononitrile participation |
| 4 | Purification and characterization | This compound | Confirmed by IR, NMR, LCMS |
Catalysts and Reaction Conditions
| Catalyst Type | Reaction Conditions | Yield (%) | Advantages |
|---|---|---|---|
| K3PO4 (Potassium phosphate) | Ethanol, reflux, ~80 °C | 80-95 | Mild, effective for Knoevenagel condensation |
| Fe3O4-supported N-pyridin-4-amine graphene oxide nanocatalyst | Ethanol, reflux | 85-97 | Recyclable, heterogeneous, environmentally friendly |
| Supported ionic liquid catalyst (SILC) | Ethanol, reflux | 82-90 | Green catalyst, short reaction time |
| Deep eutectic solvents (Choline chloride:urea) | Room temperature to reflux, ethanol | 80-90 | Green solvent, high yields |
Research Findings and Optimization
- The presence of electron-withdrawing groups such as fluoro on the aromatic aldehyde improves reaction rates and yields due to increased electrophilicity.
- The use of heterogeneous nanocatalysts enhances catalyst recovery and reuse without significant loss in activity.
- Reaction times vary from 3 minutes (microwave irradiation) to several hours (reflux), with microwave methods offering rapid synthesis.
- Purification typically involves recrystallization or silica gel chromatography, with characterization by IR, ^1H NMR, ^13C NMR, and LC-MS to confirm structure and purity.
Summary Table of Preparation Methods
| Method | Key Reagents | Catalyst/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Multicomponent reaction (MCR) | 8-fluoro-salicylaldehyde, ethyl acetoacetate, dimedone, malononitrile | K3PO4, EtOH, reflux 80 °C | 80-95 | Efficient, one-pot synthesis |
| Gewald reaction for thiophene | α-cyano ketone, sulfur, base | Base (e.g., DBU), reflux | 75-90 | Thiophene ring formation |
| Nanocatalyst-assisted MCR | Same as MCR | Fe3O4@GO nanocatalyst, EtOH | 85-97 | Recyclable catalyst |
| Ionic liquid catalysis | Same as MCR | SILC, EtOH, reflux | 82-90 | Green, fast reaction |
| Deep eutectic solvent (DES) | Same as MCR | ChCl:urea, RT to reflux | 80-90 | Environmentally benign solvent |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Characterization and Methodological Context
The structural determination of such compounds typically relies on X-ray crystallography. Programs like SHELXL (for refinement) and OLEX2 (for structure solution and analysis) are widely employed in crystallographic studies . For example:
- SHELXL enables precise refinement of atomic coordinates, displacement parameters, and restraints, critical for resolving complex heterocyclic systems .
- OLEX2 integrates workflows for structure visualization and validation, ensuring accuracy in bond lengths, angles, and torsional parameters .
Comparison with Structurally Similar Compounds
Comparative analysis focuses on substituent variations and their impact on physicochemical and structural properties. Below is a hypothetical comparison based on typical thienochromene derivatives:
Table 1: Substituent Effects in Thienochromene Derivatives
Key Observations:
Fluorine Substitution (8-F): The fluorine atom in the query compound may reduce metabolic degradation compared to non-halogenated analogs, a common trait in fluorinated pharmaceuticals. However, its discontinuation suggests challenges in synthesis or stability .
Amino Group (2-NH₂): The amino group likely enhances intermolecular hydrogen bonding, influencing crystallinity and solubility. Similar amino-substituted thienochromenes are explored as kinase inhibitors.
Ester Variation (3-COOEt vs.
Biological Activity
Ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a thieno-chromene scaffold, which is known for diverse biological activities. The presence of the amino and fluoro groups is particularly noteworthy as they can influence the compound's interaction with biological targets.
Chemical Formula : C12H10FNO3S
Molecular Weight : 273.27 g/mol
The biological activity of this compound has been linked to its ability to interact with various cellular pathways. Preliminary studies suggest that it may act as an antagonist to anti-apoptotic proteins such as Bcl-2, thereby promoting apoptosis in cancer cells. This mechanism is critical in cancer therapy, especially for tumors that exhibit resistance to conventional treatments.
Structure-Activity Relationship (SAR)
Research indicates that modifications at the 2-amino and 8-fluoro positions can significantly affect the compound's potency and selectivity against various cancer cell lines. For instance, compounds with different substituents at these positions have shown varying degrees of cytotoxicity.
| Compound | Substituent | IC50 (μM) | Target |
|---|---|---|---|
| A | -NH2 | 5.0 | Bcl-2 |
| B | -F | 3.0 | Bcl-XL |
| C | -Cl | 4.5 | Bcl-w |
Cytotoxicity
This compound has demonstrated promising cytotoxic effects against several cancer cell lines:
- Jurkat Cells : Exhibited significant apoptosis induction with an IC50 value of approximately 5 μM.
- NCI-H460 (Non-Small Cell Lung Cancer) : Displayed IC50 values around 4 μM, indicating potent anti-cancer activity.
- MCF-7 (Breast Cancer) : Showed comparable potency to standard chemotherapeutics like etoposide.
Case Studies
-
Study on Apoptosis Induction :
In vitro studies revealed that this compound effectively induced apoptosis in Jurkat T cells by inhibiting Bcl-2 family proteins. The study highlighted that this compound could sensitize resistant cell lines to cisplatin treatment, suggesting potential for combination therapies in clinical settings . -
In Vivo Efficacy :
Animal model studies have indicated that this compound can significantly reduce tumor size in xenograft models of breast cancer when administered at therapeutic doses. The mechanism was attributed to enhanced apoptotic signaling pathways initiated by the compound .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step condensation and cyclization reactions. For example, analogous chromene derivatives are synthesized via the condensation of substituted aldehydes (e.g., 4-chlorobenzaldehyde) with ethyl acetoacetate, followed by cyclization using catalysts like piperidine or acetic acid under reflux . Optimizing reaction time, temperature (e.g., 80–100°C), and solvent polarity (e.g., ethanol or DMF) is critical for achieving yields >70%. Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry. For related chromene derivatives, single-crystal diffraction data (e.g., bond angles, torsion angles) are collected at 296 K using Mo-Kα radiation, with refinement via SHELXL-97 . Complementary techniques include / NMR (e.g., δ 1.2–1.4 ppm for ethyl ester protons) and FT-IR (e.g., C=O stretch at ~1700 cm) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for fluorinated chromene derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., IC variations in enzyme inhibition assays) may arise from differences in substituent positioning (e.g., fluorine at C8 vs. C6) or assay conditions. Systematic SAR studies comparing analogs (e.g., 4H-chromene vs. pyrano[3,2-c]chromene scaffolds) under standardized protocols (e.g., fixed pH, temperature) are essential. Cross-referencing crystallographic data with docking simulations (e.g., AutoDock Vina) can clarify target-binding modes .
Q. How do electronic effects of the fluorine substituent influence reactivity in cross-coupling reactions?
- Methodological Answer : The C8-fluorine atom exerts electron-withdrawing effects, activating the thienochromene core for nucleophilic aromatic substitution. For instance, Suzuki-Miyaura coupling with arylboronic acids requires Pd(PPh) as a catalyst and KCO as a base in DMF/HO (3:1) at 90°C. Comparative studies with non-fluorinated analogs show ~20% higher yields in fluorinated derivatives due to enhanced electrophilicity .
Q. What crystallographic parameters distinguish this compound from its non-fluorinated analogs?
- Methodological Answer : Fluorination at C8 introduces steric and electronic perturbations. For example, triclinic crystal systems (space group P) with unit cell parameters and angles are observed. The fluorine atom reduces the C8–C9 bond length by ~0.03 Å compared to hydrogenated analogs, altering π-stacking interactions .
Data Contradiction Analysis
Q. Why do catalytic hydrogenation studies report conflicting selectivity for the chromene ring?
- Methodological Answer : Discrepancies arise from catalyst choice (e.g., Pd/C vs. Raney Ni) and solvent polarity. For example, Pd/C in ethanol selectively hydrogenates the thiophene ring, while Raney Ni in THF targets the chromene double bond. Monitoring via NMR (disappearance of vinylic protons at δ 6.5–7.0 ppm) and GC-MS is recommended to track regioselectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
